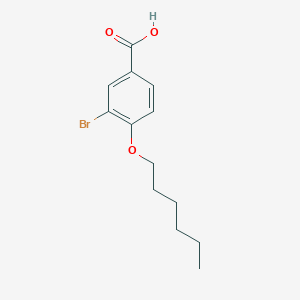

3-Bromo-4-(hexyloxy)benzoic acid

Vue d'ensemble

Description

3-Bromo-4-(hexyloxy)benzoic acid: is a chemical compound with the molecular formula C13H17BrO3. It is used in various fields such as life sciences, organic synthesis, and environmental measurement. The compound is characterized by a bromine atom at the third position and a hexyloxy group at the fourth position on the benzoic acid ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-(hexyloxy)benzoic acid typically involves the bromination of 4-(hexyloxy)benzoic acid. The process can be carried out by reacting 4-(hexyloxy)benzoic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in a pure form.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3-Bromo-4-(hexyloxy)benzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(hexyloxy)benzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields 4-(hexyloxy)benzoic acid.

Applications De Recherche Scientifique

Synthetic Chemistry

3-Bromo-4-(hexyloxy)benzoic acid serves as a versatile intermediate in synthetic organic chemistry. Its bromine atom can undergo nucleophilic substitution reactions, making it useful for synthesizing various derivatives. For example, it can be utilized to create more complex molecules through coupling reactions or as a building block for larger chemical entities.

Pharmaceutical Development

The compound's structure may impart biological activity, making it a candidate for pharmaceutical applications. Research indicates that derivatives of benzoic acids often exhibit anti-inflammatory and antimicrobial properties. Investigating the biological activity of this compound could lead to the development of new therapeutic agents.

Material Science

In material science, the incorporation of functionalized benzoic acids into polymers can enhance their properties. The hexoxy group may improve solubility and processability, allowing for the development of advanced materials with tailored characteristics. This application is particularly relevant in creating coatings, adhesives, and other polymer-based products.

Agricultural Chemistry

Research into agrochemicals has identified benzoic acid derivatives as potential herbicides and fungicides. The unique properties of this compound could be explored for developing new crop protection agents that are both effective and environmentally friendly.

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives from this compound through electrophilic aromatic substitution reactions. The derivatives exhibited varying degrees of biological activity, highlighting the potential for drug development based on this compound's structure .

Case Study 2: Polymer Applications

Another investigation focused on incorporating this compound into polycarbonate matrices to enhance thermal stability and mechanical properties. The results showed significant improvements in material performance, suggesting its viability in industrial applications .

Mécanisme D'action

The mechanism of action of 3-Bromo-4-(hexyloxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the hexyloxy group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and influencing biological pathways.

Comparaison Avec Des Composés Similaires

4-(Hexyloxy)benzoic acid: Lacks the bromine atom, resulting in different reactivity and applications.

3-Bromo-4-methoxybenzoic acid: Contains a methoxy group instead of a hexyloxy group, leading to variations in physical and chemical properties.

3-Bromo-4-ethoxybenzoic acid: Features an ethoxy group, which affects its solubility and reactivity compared to the hexyloxy derivative.

Uniqueness: 3-Bromo-4-(hexyloxy)benzoic acid is unique due to the presence of both the bromine atom and the hexyloxy group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Activité Biologique

3-Bromo-4-(hexyloxy)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇BrO₃, with a molecular weight of 301.18 g/mol. The compound features a bromine atom at the 3-position and a hexyloxy group at the 4-position of the benzoic acid moiety. This structural configuration is significant in influencing its biological activity.

Antibacterial Activity

Research has indicated that this compound exhibits notable antibacterial properties. The mechanism of action primarily involves the inhibition of bacterial growth through various pathways, including disruption of cell membrane integrity and interference with metabolic processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural features. For instance:

- Bromine Substitution : The presence of the bromine atom has been shown to enhance antibacterial activity against certain strains of bacteria by increasing lipophilicity, which facilitates membrane penetration .

- Hexyloxy Group : The hexyloxy substituent contributes to the compound's solubility and stability, impacting its bioavailability and efficacy .

Study on Antibacterial Efficacy

A study conducted on various substituted benzoic acids, including this compound, revealed that it exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| 20 | Escherichia coli | |

| 10 | Pseudomonas aeruginosa |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Mechanistic Insights

The antibacterial mechanism was further elucidated through assays that demonstrated the compound's ability to disrupt bacterial cell membranes. This disruption leads to leakage of intracellular components, ultimately resulting in cell death . Additionally, studies indicated that compounds with hydroxyl or methoxy groups adjacent to the carboxylic acid moiety showed varied antibacterial efficacy, highlighting the importance of functional group positioning in SAR .

Propriétés

IUPAC Name |

3-bromo-4-hexoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-12-7-6-10(13(15)16)9-11(12)14/h6-7,9H,2-5,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAWNQNJBPJZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406530 | |

| Record name | 3-BROMO-4-(HEXYLOXY)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158873-84-8 | |

| Record name | 3-BROMO-4-(HEXYLOXY)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.